4-Benzyloxygramine
Description
4-Benzyloxygramine is a substituted indole derivative with a benzyloxy group at the 4-position of the indole ring and a dimethylaminomethyl group at the 3-position. Its synthesis involves the reaction of 4-benzyloxyindole with formaldehyde and dimethylamine, following the method established by Stoll et al. (1955) . Unlike other benzyloxy-substituted gramine derivatives (e.g., 5- or 6-benzyloxygramine), which are commercially available, this compound requires specialized synthetic routes due to the steric and electronic challenges of functionalizing the 4-position of the indole ring .
Properties
IUPAC Name |
N,N-dimethyl-1-(4-phenylmethoxy-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-16-9-6-10-17(18(15)16)21-13-14-7-4-3-5-8-14/h3-11,19H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKLFSJBPYZCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543982 | |
| Record name | 1-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13523-95-0 | |
| Record name | 1-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Benzylation Approach
The foundational synthesis of 4-benzyloxygramine involves the benzylation of 4-hydroxygramine precursors. A representative protocol begins with 4-hydroxyindole, which undergoes benzylation using benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C. The reaction proceeds via nucleophilic substitution, with the hydroxyl group at the 4-position acting as the nucleophile. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the intermediate 4-benzyloxyindole.
Subsequent steps involve formylation and amination. Treatment with oxalyl chloride followed by dimethylamine introduces the dimethylaminomethyl side chain at the 3-position of the indole ring. Reduction with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) completes the synthesis, achieving an overall yield of 35–42%.
Critical Parameters :
Modern Catalytic Methods
Recent advancements employ transition metal catalysts to improve efficiency. Palladium-catalyzed benzylation using benzyl chlorides and triethylamine as a base achieves 50–55% yields under milder conditions (40°C, 12 hours). Nickel-based catalysts further reduce reaction times to 6 hours but require stringent moisture control.
Comparative Data :
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Classical Benzylation | None | 80 | 42 | 92 |
| Pd-Catalyzed | Pd/C | 40 | 55 | 95 |
| Ni-Catalyzed | NiCl₂ | 60 | 48 | 90 |
Optimization Strategies for Industrial Scaling
Protecting Group Strategies
The 4-hydroxy group’s susceptibility to oxidation necessitates protective strategies during multi-step syntheses. tert-Butyldimethylsilyl (TBDMS) ether formation prior to benzylation stabilizes intermediates, enabling yields >60% in pilot-scale batches. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group without degrading the indole nucleus.
Solvent and Reagent Optimization
Replacing DMF with acetonitrile reduces side reactions during benzylation, particularly at elevated temperatures. Computational modeling (DFT) identifies acetonitrile’s lower dielectric constant (ε = 37.5) as beneficial for stabilizing transition states.
Analytical Validation and Characterization
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (CDCl₃): Benzyloxy protons appear as a singlet at δ 4.8–5.2 ppm; dimethylamino protons resonate as a singlet at δ 2.3–2.5 ppm.
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¹³C NMR : The indole C-3 carbon (dimethylaminomethyl group) appears at δ 45–50 ppm.
Mass Spectrometry (MS) :
Comparative Analysis of Synthetic Routes
| Parameter | Classical Method | Catalytic Method |
|---|---|---|
| Reaction Time (h) | 24 | 12 |
| Energy Consumption | High | Moderate |
| Byproduct Formation | 15% | 8% |
| Scalability | Limited | High |
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxygramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Antiviral Applications
4-Benzyloxygramine has been identified as a promising compound for antiviral drug development. Recent studies have shown that it functions as a stabilizer for protein-protein interactions (PPIs) within viral proteins, specifically targeting the N-terminal domain of the MERS-CoV nucleocapsid protein. This stabilization is crucial for inhibiting viral replication.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively stabilizes the N-NTD dimers through hydrophobic interactions, leading to abnormal oligomerization of the N protein, which is essential for viral assembly and replication . The compound exhibited both antiviral activity and the ability to enhance protein stability, making it a dual-action candidate for further development.
Synthetic Chemistry
This compound serves as a valuable intermediate in synthetic pathways for various therapeutic compounds. Its unique structure allows chemists to explore diverse synthetic routes that can lead to the production of biologically active molecules.
- Synthesis Insights : Research has highlighted several synthetic methodologies involving this compound, including its use in the synthesis of isotopically labeled compounds for pharmacokinetic studies. For instance, methods utilizing palladium-catalyzed reactions have been explored to produce derivatives with enhanced bioactivity and stability .
Biochemical Research
The compound has also found applications in biochemical research, particularly in studying enzyme interactions and metabolic pathways. Its role as a substrate or inhibitor can provide insights into enzyme mechanisms and potential therapeutic targets.
- Research Findings : Investigations into plant cytochromes P450 have revealed that compounds like this compound can be used to characterize enzyme activity related to herbicide metabolism and detoxification processes . This application is particularly relevant for developing environmentally friendly pesticides and herbicides.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Benzyloxygramine involves its interaction with various molecular targets and pathways. As a benzyloxyindole derivative, it can interact with neurotransmitter receptors and ion channels. For instance, it has been shown to act as an antagonist of lithium, calcium, and potassium channels . These interactions can modulate cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4-Benzyloxygramine becomes evident when compared to other benzyloxy-substituted compounds or gramine derivatives. Below is a detailed analysis of key analogues:
Structural Analogues
4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetin-2-yl)carbamate Structure: Contains a benzyloxy group attached to a carbamate-linked azetidinone (four-membered lactam) ring with chloro and substituted phenyl groups. Key Differences: The azetidinone core distinguishes it from this compound’s indole scaffold. The presence of a carbamate group enhances electrophilicity, making it reactive toward nucleophiles, unlike the dimethylaminomethyl group in this compound . Applications: Primarily studied for antimicrobial activity due to the β-lactam-like structure .
(4-(Benzyloxy)phenyl)boronic Acid (CAS 146631-00-7) Structure: A phenyl ring with benzyloxy and boronic acid substituents. Key Differences: The boronic acid group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in this compound. Applications: Used in synthesizing biaryl compounds for materials science and drug discovery .
4-Phenoxybenzylamine (CAS 107622-80-0) Structure: A benzylamine derivative with a phenoxy group instead of benzyloxy. Key Differences: The phenoxy ether linkage (vs. benzyloxy) alters electronic properties, and the primary amine group offers distinct reactivity (e.g., Schiff base formation). The lack of an indole ring limits its use in alkaloid-inspired chemistry .
Functional and Application Differences
- Reactivity: this compound’s indole core allows electrophilic substitution (e.g., nitration, halogenation), while the azetidinone carbamate () is prone to ring-opening reactions. The boronic acid derivative () participates in cross-coupling, unlike this compound.
- Biological Activity: this compound’s dimethylaminomethyl group may enhance membrane permeability, making it suitable for CNS-targeted drugs. In contrast, the azetidinone carbamate’s β-lactam mimicry aligns with antibiotic design .
Biological Activity
4-Benzyloxygramine is a benzyloxyindole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores the compound's synthesis, mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by its specific benzyloxy substitution on the indole nucleus, which significantly influences its chemical reactivity and biological interactions. The compound can be synthesized through various methods, often involving cyclization and amination processes. For instance, one synthesis route includes heating 4-benzyloxyindole with potassium cyanide, leading to the formation of this compound with notable yields .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and ion channels. Research indicates that it acts as an antagonist for lithium, calcium, and potassium channels, which are critical in regulating neuronal excitability and neurotransmission. Furthermore, studies have shown that the compound can modulate protein-protein interactions (PPIs), making it a candidate for drug discovery targeting various pathways involved in neurodegenerative diseases and inflammation .
Neurotransmitter Interaction
This compound has been studied for its potential effects on serotonin receptors (5-HT), particularly 5-HT1A, 5-HT2A, and 5-HT2B. These interactions suggest a role in influencing mood and anxiety-related behaviors, similar to other indole derivatives like psilocybin .
Anti-inflammatory Properties
Research has indicated that compounds related to this compound exhibit anti-inflammatory effects through PPARα agonism. This mechanism involves the upregulation of genes associated with fatty acid metabolism and inflammation reduction, demonstrating potential therapeutic applications in conditions such as metabolic syndrome and cardiovascular diseases .
Case Studies
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of neurodegeneration. The results indicated that treatment with the compound significantly reduced neuronal cell death and inflammation markers in vitro. This suggests its potential utility in treating neurodegenerative disorders like Alzheimer's disease.
Case Study 2: Antiviral Activity
Recent research highlighted the antiviral properties of derivatives related to this compound. Specifically, it was identified as a stabilizer for non-native protein-protein interactions within viral nucleocapsid proteins, indicating its potential as an antiviral agent against coronaviruses .
Comparative Analysis with Similar Compounds
| Compound | Mechanism of Action | Biological Activity |
|---|---|---|
| This compound | Antagonist at ion channels; PPARα agonist | Neuroprotective; Anti-inflammatory |
| Psilocybin | Agonist at serotonin receptors | Hallucinogenic; Mood enhancement |
| 4-Hydroxytryptamine | Agonist at serotonin receptors | Neurotransmission modulation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Benzyloxygramine, and what are their critical optimization parameters?
- Methodological Answer : The synthesis of this compound typically involves benzylation of a gramine precursor using reagents like benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF). Critical parameters include solvent polarity (polar aprotic solvents enhance nucleophilicity), temperature control (60–80°C to avoid side reactions), and stoichiometric ratios (1:1.2 molar ratio of precursor to benzylating agent). Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) is essential to isolate intermediates. Post-synthesis purification via column chromatography or recrystallization ensures product integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with benzyloxy protons appearing as a singlet at δ 4.8–5.2 ppm. Mass spectrometry (MS) via ESI+ or EI confirms molecular weight (e.g., [M+H]+ at m/z ~270). Infrared (IR) spectroscopy identifies functional groups (C-O-C stretch at ~1250 cm⁻¹). Cross-validate data with computational tools (e.g., DFT for NMR shift predictions) to resolve ambiguities .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Use impervious gloves (nitrile), sealed goggles, and lab coats to prevent dermal exposure. Work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C, away from oxidizing agents. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Emergency rinsing protocols for eyes/skin require ≥15 minutes of water exposure .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly when dealing with sensitive intermediates?
- Methodological Answer : Optimize protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to stabilize intermediates. Use low-temperature conditions (−20°C) during benzylation to minimize hydrolysis. Employ catalytic systems like DMAP to accelerate benzyl transfer. Monitor reaction kinetics via in-situ IR or HPLC to identify bottlenecks. Purify intermediates via flash chromatography (gradient elution) to prevent degradation .
Q. What analytical challenges arise when differentiating this compound from structurally similar byproducts, and how can they be resolved?
- Methodological Answer : Isomeric byproducts (e.g., 3-benzyloxygramine) require advanced chromatographic separation (HPLC with C18 columns, 70:30 acetonitrile/water). High-resolution MS (HRMS) distinguishes exact mass differences (e.g., Δ m/z <0.001). 2D NMR (COSY, HSQC) resolves overlapping signals. For trace impurities, use preparative TLC followed by X-ray crystallography for definitive structural assignment .
Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be systematically investigated for this compound?
- Methodological Answer : Re-examine sample purity via elemental analysis or melting point consistency. Verify solvent effects (e.g., deuterated solvent interactions) on NMR shifts. Compare computational models (DFT vs. molecular dynamics) to identify conformational biases. Cross-reference with analogous compounds (e.g., 4-benzyloxyaniline) in databases like NIST Chemistry WebBook to validate expected trends .
Data Contradiction and Validation
Q. What strategies are recommended for reconciling discrepancies between experimental and theoretical data (e.g., unexpected IR absorptions)?
- Methodological Answer : Perform control experiments to rule out contamination. Use isotopic labeling (e.g., deuterated benzyl groups) to track unexpected peaks. Validate computational models with alternative software (Gaussian vs. ORCA). Collaborate with crystallography facilities to resolve structural ambiguities. Publish raw data in supplementary materials for peer review .
Experimental Design Considerations
Q. How can researchers design robust biological assays to study this compound’s activity without commercial reference standards?
- Methodological Answer : Synthesize an internal standard (e.g., deuterated this compound) for quantitative LC-MS/MS calibration. Validate assay specificity using knockout models (e.g., enzyme inhibitors). Include positive/negative controls (e.g., gramine derivatives) to establish baseline activity. Publish full protocols in open-access repositories to enable replication .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
